molecular formula C10H13ClN2O B583815 Chlorotoluron-d6 CAS No. 1219803-48-1

Chlorotoluron-d6

Cat. No. B583815
CAS RN: 1219803-48-1
M. Wt: 218.714
InChI Key: JXCGFZXSOMJFOA-XERRXZQWSA-N
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Description

Chlorotoluron-d6 is a deuterium-labeled version of Chlorotoluron . Chlorotoluron, also known as chlortoluron, is an organic compound of the phenylurea class of herbicides used to control broadleaf and annual grass weeds in cereal crops .


Chemical Reactions Analysis

A theoretical quantum study employing global and local reactivity descriptors has been conducted for Chlorotoluron among other phenylurea herbicides . The results suggest that, in aqueous conditions, Chlorotoluron may be degraded by elimination of urea moiety through electrophilic attacks .


Physical And Chemical Properties Analysis

The molecular weight of Chlorotoluron-d6 is 218.71 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Dermal Absorption and Human Health Risk Assessment

Chlorotoluron-d6’s dermal absorption is essential for assessing human health risks. Notable points:

Maximum Residue Levels (MRLs) in Cereals

Chlorotoluron-d6’s presence in crops affects food safety. Key considerations:

Dissipation and Mobility in Soil

Chlorotoluron-d6’s behavior in soil impacts its persistence and potential leaching. Noteworthy points:

Mechanism of Action

Target of Action

Chlorotoluron-d6, a deuterium-labeled variant of Chlorotoluron , is a member of the phenylurea class of herbicides . Its primary target is the photosystem II in plants . This system plays a crucial role in the photosynthesis process, which is essential for plant growth and survival .

Mode of Action

Chlorotoluron-d6 acts as an inhibitor of photosynthesis . It achieves this by blocking the Q B plastoquinone binding site of photosystem II . This prevents electron flow from Q A to Q B, thereby interrupting the photosynthetic electron transport chain . The interruption of this process inhibits the plant’s ability to convert light energy into chemical energy, leading to the plant’s death .

Biochemical Pathways

The primary biochemical pathway affected by Chlorotoluron-d6 is photosynthesis . By inhibiting photosystem II, Chlorotoluron-d6 disrupts the light-dependent reactions of photosynthesis . This prevents the plant from producing ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis . As a result, the plant cannot synthesize glucose, which is necessary for its growth and survival .

Pharmacokinetics

It’s known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Chlorotoluron-d6’s action is the death of the plant . By inhibiting photosynthesis, Chlorotoluron-d6 starves the plant of the glucose it needs to grow and survive . This makes Chlorotoluron-d6 an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .

Action Environment

Chlorotoluron is moderately soluble in water, volatile with a high potential for leaching to groundwater . . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the action, efficacy, and stability of Chlorotoluron-d6.

Safety and Hazards

Chlorotoluron-d6 is likely to have similar safety and hazards to Chlorotoluron. Chlorotoluron is non-toxic to honeybees but moderately toxic to mammals, birds, earthworms, and most aquatic organisms . It is also an environmental contaminant .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCGFZXSOMJFOA-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747351
Record name N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotoluron-d6

CAS RN

1219803-48-1
Record name N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219803-48-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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